molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0

Furo[3,2-c]pyridin-6-ylmethanol

Cat. No.: B044711
CAS No.: 117013-84-0
M. Wt: 149.15 g/mol
InChI Key: CMGAVZIPQAAYEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furfural in the presence of an acid catalyst to form the furo[3,2-c]pyridine ring system, followed by reduction to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furo[3,2-c]pyridin-6-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Furo[3,2-c]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-c]pyridin-6-ylmethanol is unique due to its specific ring structure and functional group, which confer distinct chemical and biological properties.

Biological Activity

Furo[3,2-c]pyridin-6-ylmethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and applications in drug development.

Structural Characteristics

This compound features a fused ring system that contributes to its distinct chemical properties. The presence of the hydroxymethyl group at the 6-position enhances its reactivity and interaction with biological targets. This compound serves as a versatile building block in the synthesis of various biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, compounds derived from this structure have shown promising results against various cancer cell lines.

Case Study: Anti-Breast Cancer Activity

In a study evaluating substituted furo[3,2-c]pyran derivatives, specific analogs demonstrated potent inhibition against the SK-BR-3 breast cancer cell line. Notably, compounds with ED50 values of 0.28 and 0.44 μM exhibited selectivity approximately 100- to 250-fold compared to other cancer cell lines tested. These findings suggest that modifications to the furo[3,2-c]pyridine structure can significantly enhance anticancer activity while minimizing cytotoxic effects on normal cells .

CompoundED50 (μM)Selectivity Ratio
Compound 250.28100-fold
Compound 270.44250-fold

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens.

Antifungal Efficacy

In vitro studies have reported minimum inhibitory concentrations (MIC) for certain derivatives as low as 6.25 μg/mL against Fusarium oxysporum and Botrytis fabae. These results underscore the potential of this compound derivatives in developing new antifungal agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by:

  • Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : Interacting with cellular receptors that mediate signaling pathways related to cancer and infection.

These interactions can lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and immune response modulation.

Research Applications

This compound is not only a subject of academic research but also has practical applications in drug development:

  • Drug Discovery : Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.
  • Pharmaceutical Industry : Utilized in synthesizing complex heterocycles for therapeutic applications.

Properties

IUPAC Name

furo[3,2-c]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAVZIPQAAYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554112
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117013-84-0
Record name (Furo[3,2-c]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methylfuro[3,2-c]pyridine-N-oxide monohydrate (19.85 g, 0.119 mol) in acetic anhydride (30 mL) was heated at 100° C. for one half hour. Then the reaction mixture was diluted with 20% hydrochloric acid (100 mL) and heating was continued for one hour. The solution was cooled and made basic with sodium hydroxide solution. The product was extracted into chloroform, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. The residue was triturated with cool benzene and the crystalline product collected by filtration to give 11.36 g (64% yield), mp: 72°-74° C.
Name
6-methylfuro[3,2-c]pyridine-N-oxide monohydrate
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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